Home > Products > Building Blocks P15913 > 5-Nitro-2-benzimidazolinone
5-Nitro-2-benzimidazolinone - 93-84-5

5-Nitro-2-benzimidazolinone

Catalog Number: EVT-463036
CAS Number: 93-84-5
Molecular Formula: C7H5N3O3
Molecular Weight: 179.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-Nitro-2-benzimidazolinone is a yellow to dark brown powder . It is used as an intermediate in various chemical reactions .

Molecular Structure Analysis

The molecular formula of 5-Nitro-2-benzimidazolinone is C7H5N3O3 . Its molecular weight is 179.13 .

Physical And Chemical Properties Analysis

5-Nitro-2-benzimidazolinone is a solid at room temperature . It has a melting point of over 300°C . The predicted boiling point is 203.0±19.0 °C . It has a predicted density of 1.506±0.06 g/cm3 . It is insoluble in water .

5-Amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one

Compound Description: 5-Amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one is a highly energetic material investigated for its potential applications in explosives. Theoretical calculations have revealed that it possesses satisfactory detonation properties, exceeding those of 2,4,6-trinitrotoluene (TNT). []

Relevance: This compound shares the core benzimidazol-2(3H)-one structure with 5-Nitro-2-benzimidazolinone. The key difference lies in the additional nitro groups at positions 1, 3, and 6, as well as the amino group at position 5, which significantly alters its properties and applications. []

5-Amino-1H-benzo[d]imidazol-2(3H)-one

Compound Description: 5-Amino-1H-benzo[d]imidazol-2(3H)-one serves as a precursor in the synthesis of 5-Amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one. It can undergo direct nitration to yield the final product, although with low yields. []

Relevance: This compound serves as a direct precursor to 5-Amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one and shares the core benzimidazol-2(3H)-one structure with 5-Nitro-2-benzimidazolinone. The presence of an amino group at position 5 differentiates it from the target compound. []

2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid

Compound Description: 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid is a key starting material for the synthesis of 2-[1-(1H-benzimidazol-2-yl)-ethylsulfanyl]-3H-quinazolin-4-one and its derivatives, which have shown potential anticancer effects based on molecular docking studies. [, ]

Relevance: This compound shares the benzimidazole core with 5-Nitro-2-benzimidazolinone. It differs by the presence of a thioacetic acid substituent at position 2 of the benzimidazole ring instead of the nitro group and 2-one moiety in the target compound. [, ]

2-[1-(1H-benzimidazol-2-yl)-ethylsulfanyl]-3H-quinazolin-4-one

Compound Description: 2-[1-(1H-benzimidazol-2-yl)-ethylsulfanyl]-3H-quinazolin-4-one, synthesized from 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid, has shown potential as a chemotherapeutic agent based on molecular docking studies, exhibiting good docking scores when compared to doxorubicin. []

Relevance: This compound incorporates the benzimidazole core structure found in 5-Nitro-2-benzimidazolinone, but is further modified with a quinazolin-4(3H)-one moiety linked through a thioether bridge at position 2 of the benzimidazole ring. []

5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives

Compound Description: This class of compounds, incorporating natural product substructures, have been evaluated for antitumor activity against A549, HCC1937, and MDA-MB-468 human tumor cell lines. Notably, compound 5b exhibited potent activity with an IC50 of 2.6 μM and induced apoptosis in HCC1937 cells. []

Relevance: These derivatives are closely related to 5-Nitro-2-benzimidazolinone, sharing the benzimidazol-2(3H)-one core. The key distinction lies in the substitution of the nitro group at position 5 with a hydrosulfonyl group, and the presence of various natural product substructures. []

5-Piperidinyl and 5-Piperazinyl-1H-benzo[d]imidazol-2(3H)-ones

Compound Description: These compounds were designed as potential atypical antipsychotics based on their structural similarity to bifeprunox, which exhibits potent D2 receptor antagonist and 5-HT1A receptor agonist properties. These derivatives displayed varying dual D2 and 5-HT1A receptor binding affinities, influenced by specific substituents like cyclopentenylpyridine and cyclopentenylbenzyl groups. []

Relevance: These compounds are structurally related to 5-Nitro-2-benzimidazolinone, sharing the benzimidazol-2(3H)-one core. They differ in the substitution of the nitro group at position 5 with either a piperidinyl or a piperazinyl group, which are further modified with various substituents to modulate their receptor binding affinities. []

Compound Description: These modified deoxyuridine monomers were incorporated into oligodeoxynucleotide probes for single-nucleotide polymorphism (SNP) detection. Monomer X enhanced duplex thermal stability and single-base mismatch discrimination, while monomer Y provided fluorescence-based mismatch discrimination. []

Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

Compound Description: This benzimidazole derivative has been synthesized and characterized by various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry. Its optical and thermal properties were also studied using UV-Vis, photoluminescence, and thermogravimetric analysis. []

Relevance: This compound is structurally related to 5-Nitro-2-benzimidazolinone by sharing the benzimidazole core. The key differences lie in the presence of a butyl group at position 1, a 2-hydroxy-4-methoxyphenyl substituent at position 2, and an ethyl carboxylate group at position 5, instead of the nitro and 2-one moieties in the target compound. []

Benzo[d]imidazol-5-yl)-5-(substituted)-1,3,4-Oxadiazoles

Compound Description: This series of compounds was synthesized and evaluated for their anticancer and antimicrobial properties. Compounds 8a and 8j exhibited potent anticancer activity against A375 melanoma cancer cell line with IC50 values of 47.06 µM and 36.76 µM, respectively, and showed strong interaction with VEGFR-2 tyrosine kinase in silico studies. []

Relevance: These compounds incorporate the benzimidazole core structure of 5-Nitro-2-benzimidazolinone, but differ by the presence of a 1,3,4-oxadiazole ring linked at position 5 of the benzimidazole and various substitutions on the oxadiazole ring. []

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

Compound Description: This benzimidazole derivative has been synthesized and characterized by IR, 1H-NMR, 13C-NMR, and LC-MS. []

Relevance: This compound shares the benzimidazole core with 5-Nitro-2-benzimidazolinone. The key differences include a propyl group at position 1, a 3,4-dimethoxyphenyl substituent at position 2, and a N-(4-methoxyphenyl)-carboxamide group at position 5, instead of the nitro and 2-one moieties in the target compound. []

1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione

Compound Description: This compound exhibits high affinity for the AMPA receptor (Ki = 0.021 microM), demonstrating severalfold greater potency than its close analogue, YM90K (1-substituted 6-imidazolyl-7-nitroquinoxalinedione). It also shows high selectivity for the AMPA receptor over the NMDA receptor and the glycine site on the NMDA receptor. []

Relevance: While this compound does not share the benzimidazole core of 5-Nitro-2-benzimidazolinone, it is considered related due to the shared presence of a nitro group and its biological activity as an AMPA receptor antagonist. The exploration of related nitro-containing heterocycles like this one provides insights into the potential pharmacological applications of compounds related to 5-Nitro-2-benzimidazolinone. []

5-Aryl substituted 3-Methyl-7-nitro-1,2-dihydro-3H-1,4-benzodiazepin-2-ones

Compound Description: This class of compounds represents a series of optically pure enantiomers synthesized using simple reagents and evaluated for their biological activity. []

Relevance: Although these compounds do not directly share the benzimidazole core of 5-Nitro-2-benzimidazolinone, they are considered related due to the presence of a nitro group and a seven-membered diazepine ring fused to a benzene ring, forming a structure with similarities to the benzimidazole core. The exploration of related nitro-containing heterocycles like these might offer insights into the potential pharmacological applications of compounds related to 5-Nitro-2-benzimidazolinone. []

Compound Description: This series of 2-(substituted phenyl)-1H-benzo[d]imidazoles and their copper(II), nickel(II), and cobalt(II) complexes were synthesized and evaluated for antimicrobial activity. The metal complexes demonstrated enhanced activity against bacterial and fungal strains compared to their corresponding ligands. []

Relevance: These compounds are directly related to 5-Nitro-2-benzimidazolinone, sharing the benzimidazole core. The difference lies in the absence of the nitro group and the 2-one moiety in the target compound, and the presence of various substituted phenyl groups at position 2. []

(E)-3-(5-((phenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styrylquinazolin-4(3H)-one derivatives

Compound Description: These compounds were designed and synthesized as potential anticonvulsant agents, evaluated using the subcutaneous pentylenetetrazole and maximal electroshock seizure models. Several derivatives exhibited promising anticonvulsant activity, with varying potencies depending on the substituents on the phenyl and styryl moieties. []

Relevance: While these compounds do not share the benzimidazole core of 5-Nitro-2-benzimidazolinone, they are included due to their exploration of similar heterocyclic systems and their potential for therapeutic applications, highlighting the broader context of medicinal chemistry research involving heterocyclic compounds like benzimidazoles. []

Compound Description: These compounds are a class of 5-HT2C receptor agonists with a diverse range of substituents at the 6-position, including aromatic heterocycles, phenyl, pyridyl, and naphthyl groups, with various substitutions. []

Relevance: While these compounds do not share the benzimidazole core of 5-Nitro-2-benzimidazolinone, they are considered related due to their exploration of similar heterocyclic systems and their potential for therapeutic applications, highlighting the broader context of medicinal chemistry research involving heterocyclic compounds like benzimidazoles. []

5-((4-nitrobenzylidene)amino)-1H-benzo[d]imidazole-2(3H)-thione (S-4)

Compound Description: S-4 is a benzimidazolethione Schiff base derivative that demonstrated potent tyrosinase inhibitory activity with an IC50 value of 4.8 ± 1.4 nM. It exhibited mixed-type inhibition of mushroom tyrosinase and showed negligible cytotoxicity to murine B16 melanoma cells. []

Relevance: This compound shares the benzimidazole core with 5-Nitro-2-benzimidazolinone. The key differences lie in the presence of a thione group instead of the 2-one moiety, a 4-nitrobenzylidene substituent linked through an imine bond at position 5, and the absence of the nitro group at position 5 in the target compound. []

2-(1H-benzo[d]imidazol-1-yl)-1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one derivatives (4a-o)

Compound Description: These benzimidazole derivatives, bearing a pyrazole heterocycle, were synthesized and evaluated for their antibacterial activity. Compounds 4e and 4o, containing a nitro group at position 3 of the pyrazole ring, showed potent activity against both Gram-positive and Gram-negative bacteria. []

Relevance: These compounds are structurally related to 5-Nitro-2-benzimidazolinone by sharing the benzimidazole core. The key distinction is the presence of a pyrazole ring linked to the benzimidazole through an ethanone bridge, and the absence of the nitro group and 2-one moiety in the target compound. []

3-(1H-Imidazol-1-yl)propanaminium picrate

Compound Description: This salt consists of 3-(1H-imidazol-1-yl)propanaminium cations and picrate anions, linked by hydrogen bonds in the crystal structure. []

Relevance: While not directly structurally related to 5-Nitro-2-benzimidazolinone, this compound highlights the occurrence of imidazole moieties in various chemical forms and their interactions with other molecules through hydrogen bonding, relevant to understanding the broader chemical context of benzimidazole derivatives. []

6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases

Compound Description: These Schiff base derivatives of 6-hydroxy-benzo[d][1,3]oxathiol-2-one were synthesized and evaluated for their anticancer activity against ACP-03, SKMEL-19, and HCT-116 cancer cell lines. Compounds 4b and 4o exhibited promising cytotoxicity with IC50 values lower than 5 μM. []

Relevance: While not directly structurally related to 5-Nitro-2-benzimidazolinone, these compounds highlight the potential of modifying related heterocyclic systems for the development of new anticancer agents. The presence of a nitro group in the synthetic intermediate (compound 2) during the synthesis of these Schiff bases further emphasizes the importance of nitro-containing heterocycles in medicinal chemistry research. []

Thieno[2,3-d]pyrimidine-2,4-(1H,3H)-dione derivatives

Compound Description: These thienopyrimidine derivatives are reported to have immunosuppressive activity and are explored for their potential use in treating or reducing the risk of respiratory tract obstruction. []

Relevance: While not directly structurally related to 5-Nitro-2-benzimidazolinone, this study is relevant as it investigates the biological activities of a bicyclic heterocycle containing a pyrimidine ring, which shares similarities with the benzimidazole core of the target compound. This highlights the broader context of researching heterocyclic compounds and their potential therapeutic applications. []

2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives

Compound Description: These derivatives were designed as PI3Kδ inhibitors based on a rotation-limiting strategy. Despite exhibiting decreased potency compared to the quinazolinone lead compounds, they maintained high selectivity over other PI3K isoforms. []

Relevance: While not sharing the core benzimidazole structure of 5-Nitro-2-benzimidazolinone, this study is relevant as it explores the development of inhibitors for PI3Kδ, a target implicated in various diseases, including cancer. This highlights the broader context of medicinal chemistry research and the pursuit of novel therapeutic agents targeting specific enzymes, which could potentially include derivatives of benzimidazole-based compounds like 5-Nitro-2-benzimidazolinone. []

Benzimidazolyl Pyrimido[4, 5-b] Quinolinones

Compound Description: These compounds were synthesized from commercially available materials and evaluated for their in vitro antimicrobial activity. Compounds 7e, 7f, and 7h exhibited greater antimicrobial activity than standard drugs. []

Relevance: These compounds incorporate the benzimidazole core structure of 5-Nitro-2-benzimidazolinone, but are further modified with a pyrimido[4,5-b]quinolinone moiety linked at position 2 of the benzimidazole ring. This highlights the versatility of the benzimidazole scaffold for developing compounds with diverse biological activities. []

Benzimidazole Substituted 1,3,4-Thiadiazole Schiff's Bases

Compound Description: These hybrid molecules were designed and synthesized by incorporating benzimidazole, thiadiazole, and Schiff base moieties into one pharmacophore. They were evaluated for their antimicrobial and anthelmintic properties. Compound PP-4 exhibited potent anthelmintic activity, while compounds PP-4, PP-6, and PP-8, containing electron-withdrawing groups, showed promising antimicrobial activity. []

Relevance: These compounds are structurally related to 5-Nitro-2-benzimidazolinone, sharing the benzimidazole core. The key difference lies in the presence of a 1,3,4-thiadiazole ring linked at position 2 of the benzimidazole, further derivatized with various aryl Schiff bases, and the absence of the nitro group and 2-one moiety in the target compound. []

7-nitro-5-phenyl-1-(pyrrolidin-1-ylmethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one (Neurounina-1)

Compound Description: Neurounina-1 is a new compound that increases Na+/Ca2+ exchanger activity, demonstrating significant neuroprotective effects against stroke damage in preclinical models. [, ]

Relevance: While this compound does not directly share the benzimidazole core of 5-Nitro-2-benzimidazolinone, it is considered related due to the presence of a nitro group and a seven-membered diazepine ring fused to a benzene ring, forming a structure with similarities to the benzimidazole core. The exploration of related nitro-containing heterocycles like this one provides insights into the potential pharmacological applications of compounds related to 5-Nitro-2-benzimidazolinone. [, ]

6-(1H-imidazol-1-yl)-7-nitro-2,3-(1H,4H)-quinoxalinedione hydrochloride (YM90K)

Compound Description: YM90K is a potent and selective antagonist for AMPA/kainate receptors, exhibiting neuroprotective effects in various in vitro and in vivo models of neurodegenerative disorders. []

Relevance: While not directly structurally related to 5-Nitro-2-benzimidazolinone, YM90K is included due to the shared presence of a nitro group and its biological activity as an AMPA/kainate receptor antagonist. This highlights the relevance of exploring related nitro-containing heterocycles for potential therapeutic applications. []

2-(4-((2-Amyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)tetrazole and 2-(4-((2-Butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzamide

Compound Description: These novel AT1 angiotensin II receptor antagonists displayed potent antihypertensive activity in spontaneously hypertensive rats. The amyl derivative (1a) exhibited a maximum blood pressure reduction of 50 mmHg, while the butyl derivative (1) also showed promising anti-proliferative and anti-tumor activities in vitro and in vivo. [, ]

Relevance: These compounds are directly related to 5-Nitro-2-benzimidazolinone, sharing the 5-nitro-1H-benzo[d]imidazole core. The difference lies in the presence of an indolyl substituent linked to the benzimidazole nitrogen via a methylene bridge, which is further derivatized with either a tetrazole or benzamide moiety. [, ]

1H-benzo[d]imidazo[1,2-a]imidazol-2(3H)-one derivatives

Compound Description: These derivatives were synthesized using solid-phase techniques, employing Fmoc-α-amino acids and nitroaryl fluorides as key building blocks. This methodology allows for the preparation of a diverse range of 1H-benzo[d]imidazo[1,2-a]imidazol-2(3H)-ones. []

Relevance: These compounds share the benzimidazole core with 5-Nitro-2-benzimidazolinone, but are further fused with an additional imidazolone ring to form a tricyclic system. This highlights the potential for expanding the benzimidazole scaffold to create more complex heterocyclic structures with potentially diverse biological activities. []

Compound Description: These half-sandwich ruthenium complexes were synthesized and evaluated for their anticancer activity. Some of these complexes, particularly those containing 2-(benzimidazol-2-yl)quinolone or 2-(pyridin-2-yl)benzothiazole ligands, exhibited promising cytotoxicity against various cancer cell lines, including Caco-2, HeLa, and HT-29, while showing good selectivity over normal cells. []

Relevance: These complexes incorporate benzimidazole or benzothiazole ligands, which share structural similarities with the benzimidazole core of 5-Nitro-2-benzimidazolinone. This study highlights the potential of using benzimidazole-based structures as ligands in metal complexes with potential applications in medicinal chemistry, particularly for developing anticancer agents. []

N-(1H-benzo[d]imidazol-2-yl)-2-cyanoacetamides and related pyrimido[4,5-b][1,6]naphthyridine derivatives

Compound Description: N-(1H-benzo[d]imidazol-2-yl)-2-cyanoacetamides were used as starting materials for the synthesis of pyrimido[4,5-b][1,6]naphthyridine derivatives. These compounds were prepared under microwave irradiation and exhibited promising antimicrobial activity. []

Relevance: These compounds are directly related to 5-Nitro-2-benzimidazolinone, sharing the benzimidazole core. The key difference lies in the presence of a cyanoacetamide group at position 2 of the benzimidazole ring instead of the nitro group and 2-one moiety in the target compound. []

Benzimidazole-oxadiazole hybrid molecules

Compound Description: These hybrid molecules, featuring a benzimidazole core linked to an oxadiazole ring, were synthesized and evaluated for their antimicrobial and anti-tubercular activities. Compounds 8k, 8n, 8p, and 8r exhibited potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv, demonstrating superior potency compared to standard drugs like pyrazinamide, ciprofloxacin, streptomycin, and isoniazid. []

Relevance: These compounds are structurally related to 5-Nitro-2-benzimidazolinone, sharing the benzimidazole core. The difference lies in the presence of a 1,3,4-oxadiazole ring linked at position 5 of the benzimidazole, and the absence of the nitro group and 2-one moiety in the target compound. []

Compound Description: These novel imidazole analogs were synthesized and evaluated for their antibacterial and anti-HIV activities. []

Relevance: While not directly structurally related to 5-Nitro-2-benzimidazolinone, these compounds are included due to the shared presence of a nitroimidazole moiety in some of the analogs. This highlights the diverse applications of nitro-substituted heterocycles in medicinal chemistry. []

Paullones (cyclin-dependent kinase inhibitors)

Compound Description: Paullones represent a novel class of small molecule cyclin-dependent kinase (CDK) inhibitors. Several derivatives, including kenpaullone and alsterpaullone, have been synthesized and exhibited potent CDK1/cyclin B inhibitory activity and in vitro antitumor activity. []

Relevance: While not directly structurally related to 5-Nitro-2-benzimidazolinone, this study highlights the development of kinase inhibitors, which could potentially include derivatives of benzimidazole-based compounds like 5-Nitro-2-benzimidazolinone, as kinases are involved in numerous cellular processes, including cancer development. []

3-(8-methoxy-1-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-yl)benzamide (ND7001)

Compound Description: ND7001 is a phosphodiesterase-2 (PDE2) inhibitor that increases cGMP signaling in neurons and exhibits anxiolytic effects in mice. []

Relevance: While not directly structurally related to 5-Nitro-2-benzimidazolinone, ND7001 is included due to the presence of a seven-membered diazepine ring fused to a benzene ring, forming a structure with similarities to the benzimidazole core. This compound highlights the potential of exploring related heterocyclic systems for developing therapeutic agents targeting specific enzymes like PDE2. []

Overview

5-Nitro-2-benzimidazolinone is an organic compound with the molecular formula C7H5N3O3\text{C}_7\text{H}_5\text{N}_3\text{O}_3 and a molecular weight of 179.13 g/mol. It is classified under the category of nitro-substituted benzimidazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and dye production. The compound is synthesized primarily through the nitration of 2-benzimidazolinone, employing concentrated nitric acid and sulfuric acid as reagents under controlled conditions to ensure selectivity at the 5-position of the benzimidazolinone ring .

Source

5-Nitro-2-benzimidazolinone can be obtained from the nitration of benzimidazolone, a process that yields high purity and is scalable for industrial production. This compound has been documented in several patents and scientific literature, indicating its significance in chemical synthesis and research applications .

Classification
  • Chemical Class: Nitro-substituted benzimidazoles
  • Molecular Formula: C7H5N3O3\text{C}_7\text{H}_5\text{N}_3\text{O}_3
  • CAS Number: 93-84-5
Synthesis Analysis

Methods

The primary method for synthesizing 5-nitro-2-benzimidazolinone involves the nitration of 2-benzimidazolinone. This process typically employs concentrated nitric acid mixed with sulfuric acid, allowing for effective nitration at elevated temperatures.

Technical Details

  1. Reagents: Concentrated nitric acid, sulfuric acid.
  2. Temperature Range: The reaction is generally conducted between 20°C to 100°C.
  3. Yield: High yields (up to 97%) can be achieved with careful control of reaction conditions .

The synthesis can also be carried out in aqueous media, which helps in recycling the mother liquor and reducing waste .

Molecular Structure Analysis

Structure

5-Nitro-2-benzimidazolinone features a bicyclic structure composed of a benzene ring fused with a five-membered imidazole ring. The nitro group is positioned at the 5-position of the benzimidazolinone structure.

Data

  • Molecular Weight: 179.13 g/mol
  • Melting Point: Approximately 308°C
  • Solubility: Insoluble in water, but may dissolve in organic solvents .
Chemical Reactions Analysis

Types of Reactions

  1. Reduction:
    • The nitro group can be reduced to an amino group, yielding 5-amino-2-benzimidazolinone.
    • Common reagents include hydrogen gas with palladium on carbon or sodium dithionite.
  2. Substitution:
    • The nitro group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
    • Typical reagents include sodium methoxide or potassium hydroxide.

Technical Details

  • Reduction Conditions: Typically involves hydrogenation under atmospheric pressure or chemical reduction using appropriate reducing agents.
  • Substitution Conditions: Requires basic conditions to facilitate nucleophilic attack on the nitro group .
Mechanism of Action

Process

The mechanism of action for 5-nitro-2-benzimidazolinone primarily revolves around its role as an intermediate in synthetic pathways. It participates in various chemical reactions that lead to the formation of more complex organic molecules.

Data

  • Pharmacokinetics: The compound is reported to be insoluble in water, which may influence its bioavailability and interaction with biological systems.
  • Target Action: As an intermediate, it likely plays a crucial role in enzyme inhibition and protein interactions within biological studies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Approximately 308°C.

Chemical Properties

  • Stability: Stable under normal conditions but should be stored in a cool, dry place due to its toxic nature when inhaled or ingested.
  • Reactivity: Reacts with strong reducing agents and nucleophiles due to the presence of the nitro group .
Applications

5-Nitro-2-benzimidazolinone has several scientific uses:

  1. Chemistry:
    • Serves as an intermediate in the synthesis of other complex organic molecules.
  2. Biology:
    • Utilized in studies involving enzyme inhibition and protein interactions, contributing to drug discovery research.
  3. Industry:
    • Employed in the production of dyes, pigments, and other industrial chemicals due to its reactive nature and ability to form derivatives .

This compound's versatility makes it valuable across multiple scientific disciplines, highlighting its importance in both academic research and industrial applications.

Synthetic Methodologies and Mechanistic Pathways

Nitration Strategies for Benzimidazolone Derivatives

Electrophilic Nitration in Sulfuric Acid Media

Traditional nitration of benzimidazolone employs concentrated sulfuric acid (≥96%) as the reaction medium. This method dissolves the substrate and facilitates the generation of nitronium ions (NO₂⁺) from nitric acid. Optimal conditions require maintaining a DVS (Dilution Value of Sulfuric Acid) value of 82–85% and temperatures below 5°C to suppress dinitration. Under these parameters, mononitration yields reach ~68.5%. However, deviations—such as elevated temperatures (>10°C) or excessive nitric acid stoichiometry—promote 5,6-dinitrobenzimidazolone formation, reducing selectivity and complicating purification [1].

Eco-Friendly Aqueous Nitration

Aqueous-phase nitration represents a significant advancement in sustainability. Benzimidazolone undergoes nitration in 20–65% nitric acid/water mixtures at 20–100°C. Key advantages include:

  • Recyclability: Unreacted starting materials and nitric acid remain in the aqueous mother liquor, enabling direct reuse for subsequent batches [1].
  • Kinetics: Reaction completion within 2–4 hours at 70°C, achieving yields >90% with >98% purity [1].
  • Solvent-Free Workup: Precipitation of 5-nitro-2-benzimidazolinone upon cooling allows filtration without organic solvents, minimizing wastewater [1] [4].

Mixed-Acid vs. Single-Acid Systems

Comparative studies reveal critical trade-offs:

Nitration SystemNitric Acid Conc. (%)Temperature RangeYield (%)Major Byproduct
H₂SO₄/HNO₃ (Mixed)90 (in H₂SO₄)0–5°C68.55,6-Dinitro derivative
HNO₃/H₂O (Aqueous)20–6570–100°C>90<0.5% Dinitro

Mixed-acid systems accelerate electrophilic substitution but necessitate cryogenic conditions and complex neutralization. Single-aqueous acid simplifies processing but requires higher temperatures [1] [4] [7].

Cyclization Pathways for Benzimidazolone Core Formation

Urea Fusion Techniques

5-Nitro-2-benzimidazolinone synthesis originates from 4-nitro-1,2-phenylenediamine. Cyclization employs molten urea (135–140°C) as both reagent and solvent. Key modifications include:

  • Stoichiometry: Urea: diamine molar ratios of 4:1 suppress diacetylated byproducts [4].
  • Catalysis: Addition of 1–2% ammonium chloride accelerates ring closure, reducing reaction time from 12 hours to 6 hours [4] [7].Yields reach 85–92% after recrystallization from ethanol/water mixtures, though residual urea removal remains challenging [7].

Solid-Phase vs. Liquid-Phase Cyclization

  • Solid-State: Heating diamine-urea mixtures at 130°C under nitrogen affords crude product in 88% yield. Minimal solvent use enhances atom economy but necessitates mechanical agitation to prevent sintering [4].
  • Liquid-Phase: Ethanol/water solvents (3:1 v/v) facilitate homogeneous reactions at reflux (78°C). Despite requiring solvent distillation for product isolation, liquid-phase methods deliver higher purity (99.5%) due to efficient impurity dissolution [4] [7].

Byproduct Formation and Mitigation in Nitration Reactions

Dinitrobenzimidazolone Contamination

The 5,6-dinitro derivative forms via two pathways:

  • Over-nitration: Electrophilic attack at C6 of mononitrobenzimidazolone under strong acid conditions [1].
  • Oxidative Degradation: Nitric acid oxidation of the imidazolone ring at >40°C, followed by nitration [1].Contamination exceeds 10% in sulfuric acid media when nitric acid exceeds 1.1 equivalents or temperatures surpass 10°C [1] [4].

Purification Protocols

  • Recrystallization: Dissolution in dimethylformamide (DMF) at 120°C followed by precipitation into ice water reduces dinitro impurities to <0.3%. Three cycles yield HPLC purity >99.9% [4] [7].
  • Chromatography: Silica gel columns with ethyl acetate/methanol (95:5) eluent resolve 5-nitro and 6-nitro isomers. This is reserved for analytical standards due to scalability limitations [7].

Table 1: Key Compounds in 5-Nitro-2-benzimidazolinone Synthesis

Compound NameCAS NumberRole in Synthesis
Benzimidazolone-(2)2636-35-3Nitration substrate
5-Nitro-2-benzimidazolinone93-84-5Target compound
5,6-Dinitrobenzimidazolone-(2)6293-97-6Primary byproduct
4-Nitro-1,2-phenylenediamine99-56-9Cyclization precursor
5-Aminobenzimidazolone-(2)5355-41-3Reduction product of nitro compound

Table 2: Cyclization Methods Comparison

ParameterUrea Fusion (Solid)Ethanol/Water (Liquid)
Temperature130–140°C78°C (reflux)
Reaction Time5–6 hours10–12 hours
Yield88%92%
Purity (HPLC)98.5%99.5%
Solvent RecoveryNot applicable>90%

Properties

CAS Number

93-84-5

Product Name

5-Nitro-2-benzimidazolinone

IUPAC Name

5-nitro-1,3-dihydrobenzimidazol-2-one

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

InChI

InChI=1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H,(H2,8,9,11)

InChI Key

DLJZIPVEVJOKHB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)N2

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.